2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile
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Overview
Description
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and an acetonitrile group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized using acetic anhydride to yield the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methyl-phenyl)-thiazol-4-yl]-acetonitrile
- [2-(4-Bromo-phenyl)-thiazol-4-yl]-acetonitrile
- [2-(4-Fluoro-phenyl)-thiazol-4-yl]-acetonitrile
Uniqueness
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it distinct from other similar thiazole derivatives .
Properties
Molecular Formula |
C11H7ClN2S |
---|---|
Molecular Weight |
234.71 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetonitrile |
InChI |
InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5H2 |
InChI Key |
VATBLIZQMIUHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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